MNI-笼型-L-谷氨酸

描述

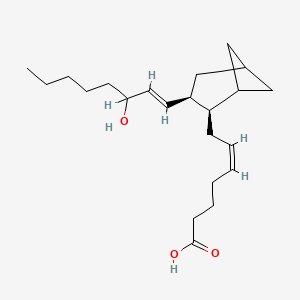

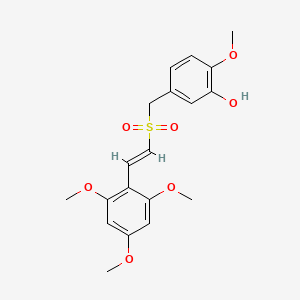

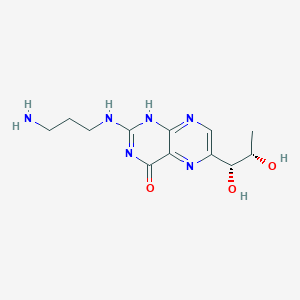

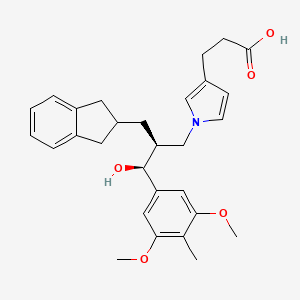

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .

Molecular Structure Analysis

The chemical formula of MNI-caged-L-glutamate is C14H17N3O6 . Its exact mass is 323.11 and its molecular weight is 323.305 .

Chemical Reactions Analysis

Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved off MNI and released within submicroseconds . This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ .

Physical And Chemical Properties Analysis

MNI-caged-L-glutamate is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . It is 2.5-fold more efficient at releasing L-glutamate than NI-caged L-glutamate .

Relevant Papers

- “Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters” by Canepari et al .

- “Two-Photon Uncaging of Glutamate” by Graham C. R. Ellis-Davies .

- “4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices” by Graham C. R. Ellis-Davies, Masanori Matsuzaki, Martin Paukert, Haruo Kasai and Dwight E. Bergles .

科学研究应用

MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI). It is pharmacologically inactive at neuronal glutamate receptors and transporters (up to mM concentrations) . Upon exposure to light (300 - 380 nm excitation), L-glutamate is cleaved off MNI and released within submicroseconds . This compound can be used to investigate the mechanisms of fast synaptic glutamate receptors in situ .

One specific application of MNI-caged-L-glutamate is in the field of Cellular Neurophysiology . In a study, MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, was developed and characterized . The compound was applied at concentrations up to 5 mM without affecting climbing fiber-Purkinje cell (CF-PC) transmission, permitting release of up to 1.5 mM γ-DGG in 1 ms in wide-field flashlamp photolysis . The time-course of receptor activation by synaptically released glutamate was investigated by timed photolysis of MNI-caged-γ-DGG at defined intervals following CF stimulation in the second EPSCs . The results showed that MNI-caged γ-DGG can be used at concentrations up to 5 mM to release mM concentrations by flashlamp or laser photolysis and that timing of competition with synaptic L-glutamate can be resolved with 1 ms precision with flashlamp photolysis .

-

Two-Photon Uncaging Microscopy MNI-caged-L-glutamate is suitable for use with two-photon uncaging microscopy . This technique allows for the precise spatial and temporal control of glutamate release, which is particularly useful in neuroscience research for studying synaptic transmission and plasticity . The compound is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes .

-

Investigation of Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses MNI-caged-L-glutamate can be used to investigate transmitter dynamics and receptor properties at glutamatergic synapses . In one study, researchers used MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, to investigate the time-course of receptor activation by synaptically released glutamate . The results showed that competition for binding and activation of AMPA receptors occurs during the late phase of the EPSC, due to either delayed transmitter release or persistence of glutamate in the synaptic region .

-

Synaptic Physiology MNI-caged-L-glutamate is also used in synaptic physiology . Because light can be focused and directed to any point across a neuron, it can be used to uncage known amounts of neurotransmitter at visually designated positions for defined periods, permitting controlled receptor activation of single synapses . This makes the photolysis beam a “magic wand” for synaptic physiology .

-

Investigation of Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses MNI-caged-L-glutamate can be used to investigate transmitter dynamics and receptor properties at glutamatergic synapses . In one study, researchers used MNI-caged γ-D-glutamyl-glycine (γ-DGG), a fast-equilibrating competitive glutamate receptor antagonist, to investigate the time-course of receptor activation by synaptically released glutamate . The results showed that competition for binding and activation of AMPA receptors occurs also during the late phase of the EPSC, due to either delayed transmitter release or persistence of glutamate in the synaptic region .

-

Synaptic Physiology MNI-caged-L-glutamate is also used in synaptic physiology . Because light can be focused and directed to any point across a neuron, it can be used to uncage known amounts of neurotransmitter at visually designated positions for defined periods, permitting controlled receptor activation of single synapses . This makes the photolysis beam a “magic wand” for synaptic physiology .

-

Two-Photon Uncaging Microscopy MNI-caged-L-glutamate is suitable for use with two-photon uncaging microscopy . This technique allows for the precise spatial and temporal control of glutamate release, which is particularly useful in neuroscience research for studying synaptic transmission and plasticity . The compound is optically compatible with other chromophores used for fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes .

属性

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MNI-caged-L-glutamate | |

CAS RN |

295325-62-1 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

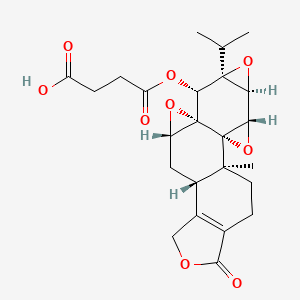

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)